Potassium (3-ethyl-4-hydroxyphenyl)trifluoroboranuide
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Overview
Description
Potassium (3-ethyl-4-hydroxyphenyl)trifluoroboranuide is a member of the potassium organotrifluoroborate family. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. Potassium organotrifluoroborates have gained significant attention due to their stability in air and moisture, making them easy to handle and store .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (3-ethyl-4-hydroxyphenyl)trifluoroboranuide can be synthesized through the reaction of the corresponding boronic acid with potassium bifluoride. The general reaction involves the following steps:
Preparation of Boronic Acid: The starting material, 3-ethyl-4-hydroxyphenylboronic acid, is synthesized through standard organic synthesis methods.
Formation of Trifluoroborate: The boronic acid is then reacted with potassium bifluoride (KHF2) to form the potassium trifluoroborate salt.
Industrial Production Methods
Industrial production of potassium organotrifluoroborates typically involves large-scale synthesis using automated reactors. The process ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Potassium (3-ethyl-4-hydroxyphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The trifluoroborate group can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, with reagents like aryl halides and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the major products are typically biaryl compounds .
Scientific Research Applications
Potassium (3-ethyl-4-hydroxyphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which potassium (3-ethyl-4-hydroxyphenyl)trifluoroboranuide exerts its effects involves its role as a nucleophilic partner in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, participating in the transmetalation step of the Suzuki-Miyaura coupling reaction. This step involves the transfer of the organic group from boron to palladium, facilitating the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Potassium 3,4-dichlorophenyltrifluoroborate: Similar in structure but with different substituents on the phenyl ring.
Potassium 4-methoxyphenyltrifluoroborate: Another similar compound with a methoxy group instead of an ethyl group.
Uniqueness
Potassium (3-ethyl-4-hydroxyphenyl)trifluoroboranuide is unique due to its specific substituents, which can influence its reactivity and applications. The presence of the ethyl and hydroxy groups can provide distinct electronic and steric effects, making it suitable for specific reactions and applications .
Properties
Molecular Formula |
C8H9BF3KO |
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Molecular Weight |
228.06 g/mol |
IUPAC Name |
potassium;(3-ethyl-4-hydroxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H9BF3O.K/c1-2-6-5-7(9(10,11)12)3-4-8(6)13;/h3-5,13H,2H2,1H3;/q-1;+1 |
InChI Key |
UHOWBTMVWYESNP-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)O)CC)(F)(F)F.[K+] |
Origin of Product |
United States |
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